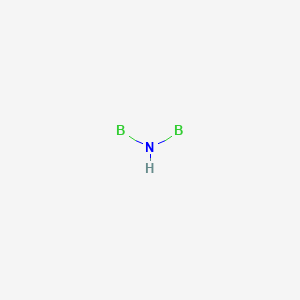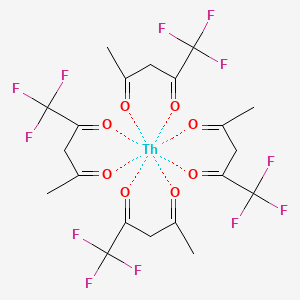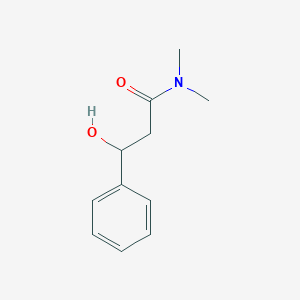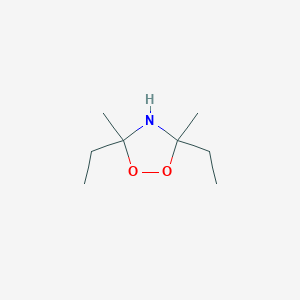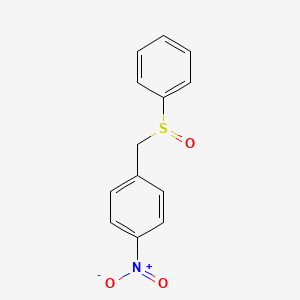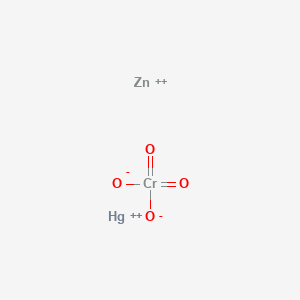
Zinc mercury chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc mercury chromate is a chemical compound that consists of zinc, mercury, and chromate ions. It is known for its distinctive yellow color and is primarily used in industrial applications due to its unique chemical properties. This compound is often utilized in coatings and pigments, providing corrosion resistance and durability to various materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc mercury chromate can be synthesized through a reaction involving zinc sulfate, mercury(II) sulfate, and potassium chromate. The reaction typically occurs in an aqueous solution, where the reactants are mixed and allowed to react to form the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + \text{HgSO}_4 + \text{K}_2\text{CrO}_4 \rightarrow \text{ZnHgCrO}_4 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process often includes steps such as filtration, washing, and drying to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the chromate ion acts as an oxidizing agent.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving this compound typically occur when one of the metal ions is replaced by another metal ion in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various metal salts such as copper sulfate or nickel chloride.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new metal chromate compounds.
Wissenschaftliche Forschungsanwendungen
Zinc mercury chromate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical diagnostics and treatments, although its toxicity limits its applications.
Industry: Widely used in coatings and pigments to provide corrosion resistance and enhance the durability of materials.
Wirkmechanismus
The mechanism of action of zinc mercury chromate involves its interaction with various molecular targets and pathways. The chromate ion can act as an oxidizing agent, leading to the oxidation of other compounds. The presence of mercury in the compound also contributes to its toxicity, as mercury ions can interfere with biological processes by binding to proteins and enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Zinc Chromate: Similar in composition but lacks mercury. Used primarily in corrosion-resistant coatings.
Mercury Chromate: Contains mercury and chromate ions but lacks zinc. Known for its high toxicity.
Potassium Chromate: Contains potassium and chromate ions. Used in various industrial applications.
Uniqueness: Zinc mercury chromate is unique due to the combination of zinc, mercury, and chromate ions, which imparts specific chemical properties such as high corrosion resistance and distinctive yellow color. Its toxicity, however, limits its use in certain applications compared to other chromate compounds.
Eigenschaften
CAS-Nummer |
22323-45-1 |
|---|---|
Molekularformel |
CrHgO4Zn+2 |
Molekulargewicht |
382.0 g/mol |
IUPAC-Name |
zinc;dioxido(dioxo)chromium;mercury(2+) |
InChI |
InChI=1S/Cr.Hg.4O.Zn/q;+2;;;2*-1;+2 |
InChI-Schlüssel |
PXJUGUFUGSUDPK-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)[O-].[Zn+2].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
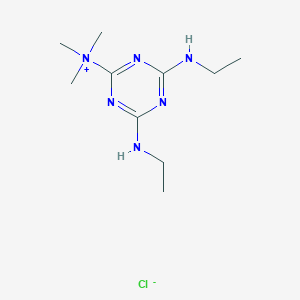
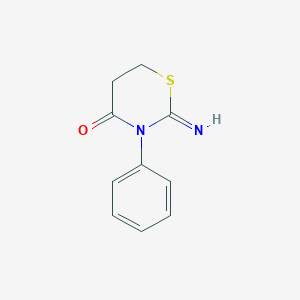
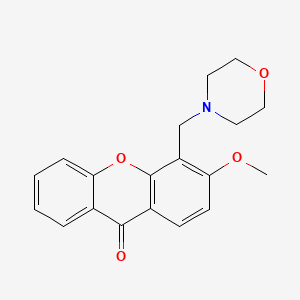



![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
